molecular formula C12H15N3O3 B1394441 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide CAS No. 1306738-98-6

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B1394441
CAS No.: 1306738-98-6
M. Wt: 249.27 g/mol
InChI Key: SDBDQZCITLUBJT-UHFFFAOYSA-N
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Description

Key Structural Features:

Feature Description
Bond angles Tetrahedral geometry at C3 (carbohydrazide) and trigonal planar at C5 (ketone).
Torsional strains Minimal in the pyrrolidine ring due to saturation, but steric hindrance from the 2-methoxyphenyl group may affect conformation.

Crystallographic data for this specific compound are not yet reported. However, analogous structures (e.g., 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide) exhibit monoclinic crystal systems with hydrogen-bonded networks stabilizing the lattice.

Conformational Isomerism and Stereochemical Considerations

The carbohydrazide group (-CONHNH₂) introduces restricted rotation around the C-N bond, leading to conformational isomerism . Studies on related hydrazides (e.g., 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide) reveal a 65:35 ratio of Z and E isomers in solution due to hindered rotation. For this compound:

  • The Z isomer dominates, stabilized by intramolecular hydrogen bonding between the hydrazide NH and the ketone oxygen.
  • Substituent effects: The 2-methoxy group’s steric bulk may further restrict rotation, altering isomer ratios compared to analogues.

Stereochemical Implications:

  • Chirality : The pyrrolidine C3 carbon is a stereocenter. Racemization is possible unless resolved synthetically.
  • Stereoelectronic effects : The methoxy group’s electron-donating nature influences charge distribution, affecting reactivity at the carbohydrazide site.

Comparative Analysis with Pyrrolidine-3-carbohydrazide Analogues

Structural variations among pyrrolidine-3-carbohydrazide derivatives significantly impact physicochemical properties:

Compound Substituent Position Key Differences
1-(2-Methoxyphenyl) derivative Ortho-methoxy Enhanced steric hindrance; reduced solubility due to hydrophobic methoxy group.
1-(4-Methoxyphenyl) derivative Para-methoxy Improved solubility and crystallinity due to symmetrical para substitution.
1-(2-Hydroxyphenyl) derivative Ortho-hydroxy Stronger hydrogen-bonding capacity; increased acidity at the hydroxyl group.

Electronic Effects:

  • 2-Methoxy vs. 4-Methoxy : The ortho-methoxy group induces greater electron donation to the phenyl ring, polarizing the carbohydrazide moiety more strongly than the para analogue.
  • Hydrazide vs. Carboxylic Acid : Compared to 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, the carbohydrazide derivative exhibits higher nucleophilicity at the hydrazine nitrogen, enabling condensation reactions.

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-18-10-5-3-2-4-9(10)15-7-8(6-11(15)16)12(17)14-13/h2-5,8H,6-7,13H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBDQZCITLUBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of α-Amino Acids or Derivatives

Research indicates that pyrrolidine derivatives are often synthesized via cyclization reactions involving amino acids or their derivatives:

Step Reagents Conditions Notes
Cyclization Amino acids (e.g., 2-aminophenol derivatives), diesters Reflux in suitable solvents (e.g., ethanol, methanol) Forms the pyrrolidine ring with functional groups in place
Oxidation Oxidizing agents (e.g., hydrogen peroxide, peracids) Mild conditions Converts the ring to include the oxo group at the 5-position

Alternative Routes

  • Hydrogenation and cyclization of nitro or nitrile precursors in alcohol solvents, as suggested in patent literature, can also be employed to generate pyrrolidine rings with specific substitutions.

Introduction of the 2-Methoxyphenyl Group

The phenyl substituent with a methoxy group at the ortho position is typically introduced via:

The process involves reacting the pyrrolidine intermediate with 2-methoxybenzaldehyde in the presence of acid catalysts (e.g., HCl) under reflux conditions, leading to the formation of a Schiff base or hydrazone intermediate.

Formation of the Hydrazide Group

The hydrazide moiety at the 3-position is synthesized through:

The general procedure involves:

- Dissolving the pyrrolidine-oxo compound in an alcohol solvent.
- Adding excess hydrazine hydrate.
- Refluxing at 60–70°C for 2–4 hours.
- Isolating the product by filtration and recrystallization.

Summary of Reaction Conditions and Data

Step Reagents Solvent Temperature Duration Yield Notes
Cyclization Amino acid derivatives Ethanol / Methanol Reflux Variable - Forms pyrrolidine ring
Oxidation Hydrogen peroxide Aqueous Mild 1–2 hours - Converts to 5-oxo derivative
Aromatic substitution 2-Methoxybenzaldehyde Methanol Reflux 20 min–4 hours 73% (example) Schiff base formation
Hydrazide formation Hydrazine hydrate Propan-2-ol 60–70°C 2–4 hours Variable Hydrazide attachment

Research Findings and Data Tables

Synthesis Yields and Characterization Data

Compound Starting Material Reagents Yield (%) Melting Point (°C) Key Spectroscopic Features
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide 2-Methoxybenzaldehyde derivative Hydrazine hydrate ~73% 262–263 NMR: singlet at 13.06 ppm (hydrazide NH), carbonyl signals at 171–175 ppm
Hydrazone derivatives Compound 1 + aldehyde HCl, methanol 57–87% Varies Characteristic IR peaks for C=O, aromatic protons, methoxy groups

Spectroscopic Data Summary

Spectroscopy Key Features Significance
NMR (¹H) Singlet at ~3.6–3.8 ppm (methoxy), aromatic protons between 6.7–8.0 ppm Confirmation of aromatic and methoxy groups
IR Strong peaks at ~1650–1700 cm⁻¹ (C=O), ~3300 cm⁻¹ (NH) Functional group verification
Mass Spectrometry Molecular ion peaks matching calculated masses Structural confirmation

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Scientific Research Applications

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide has several notable applications:

Medicinal Chemistry

  • Anticancer Research : The compound is being investigated for its potential to inhibit cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines, including breast and lung cancers.
  • Antimicrobial Activity : Research shows that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes critical for cellular processes such as proliferation and metabolism.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The findings revealed:

  • IC₅₀ Value : 0.25 µM, indicating significant cytotoxicity.
  • Mechanism of Action : Induction of apoptosis was confirmed through increased caspase-3 activity and DNA fragmentation assays. The compound also showed enhanced efficacy when combined with standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli:

  • Minimum Inhibitory Concentration (MIC) : Lower than conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The phenyl ring substituents and carbohydrazide derivatives critically influence the physicochemical and biological properties of these compounds. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name Phenyl Substituent Carbohydrazide Derivative Key Structural Features
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide 2-OCH₃ None Electron-donating methoxy group at C2
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide 5-Cl, 2-OH None Electron-withdrawing Cl at C5; H-bonding OH at C2
1-(3-Hydroxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide 3-OH None H-bonding OH at C3
1-(2-Hydroxyphenyl)-N'-benzylidene-5-oxopyrrolidine-3-carbohydrazide 2-OH Hydrazone (benzylidene) Conjugated hydrazone enhances π-delocalization

Key Observations :

  • Electronic Effects : Methoxy (electron-donating) vs. chloro (electron-withdrawing) substituents alter the electron density of the phenyl ring, influencing reactivity in condensation reactions .

Key Observations :

  • Higher yields (83–84%) are achieved in hydrazone formations due to favorable Schiff base condensation kinetics .
  • The target compound’s synthesis likely follows similar hydrazinolysis protocols, though its commercial discontinuation () suggests scalability challenges.
Table 3: Bioactivity of Analogs
Compound Name Bioactivity Efficacy (vs. Control) Reference
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Antioxidant (DPPH scavenging) 1.5× ascorbic acid
1-(4-Substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives Antibacterial (B. subtilis, E. coli) Moderate inhibition
1-(2-Hydroxyphenyl)-N'-(thien-2-ylmethylene)-5-oxopyrrolidine-3-carbohydrazide Heterocyclic precursor N/A (structural utility)

Key Observations :

  • Antioxidant Activity : Electron-withdrawing groups (e.g., Cl) enhance radical scavenging by stabilizing intermediate radicals .
  • Antibacterial Activity : Hydrazone derivatives show moderate activity, likely due to membrane disruption via lipophilic substituents .

Physicochemical Properties

Methoxy and hydroxyl substituents significantly impact melting points and solubility:

Table 4: Physical Properties
Compound Name Melting Point (°C) Solubility Profile Reference
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide 193–194 Low in water; soluble in DMSO
1-(2-Hydroxyphenyl)-N'-benzylidene-5-oxopyrrolidine-3-carbohydrazide 224–225 Insoluble in water; soluble in acetone

Key Observations :

  • Methoxy groups generally reduce melting points compared to hydroxylated analogs due to weaker intermolecular H-bonding.

Biological Activity

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carbohydrazide moiety. Its chemical formula is C12_{12}H14_{14}N4_{4}O2_{2}, and its molecular weight is approximately 246.26 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Studies indicate that compounds within the oxopyrrolidine class exhibit significant activity against multidrug-resistant Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

Pathogen Activity Reference
Staphylococcus aureusModerate to high inhibition
Enterococcus faecalisSignificant inhibition
Escherichia coliLimited activity

The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties, particularly against lung cancer cell lines such as A549. The compound's cytotoxic effects were evaluated using the MTT assay, revealing a structure-dependent activity profile.

Cell Line IC50_{50} (µM) Effect
A549 (lung cancer)15-30Significant cytotoxicity
HSAEC-1 KT (normal cells)>100Low cytotoxicity

The selectivity towards cancer cells suggests potential for therapeutic applications while minimizing harm to normal cells.

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is believed to act through:

  • Inhibition of Enzymatic Pathways : Targeting enzymes involved in cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in cancerous cells.
  • Disruption of Cell Membrane Integrity : Affecting bacterial cell wall synthesis leading to cell lysis.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Screening : A study assessing various oxopyrrolidine derivatives found that modifications in substituents significantly influenced antimicrobial efficacy against resistant strains .
  • Anticancer Research : Another investigation highlighted the promising anticancer effects of pyrrolidine derivatives in A549 cells, showing that structural variations can enhance cytotoxicity .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide?

The compound is typically synthesized via a multi-step route starting from substituted phenyl precursors. A general approach involves:

Core formation : Condensation of 2-amino-4-methylphenol with itaconic acid under reflux to form the pyrrolidinone backbone .

Esterification : Reaction of the carboxylic acid intermediate with methanol and catalytic sulfuric acid to yield the methyl ester .

Hydrazide formation : Treatment with hydrazine monohydrate in isopropanol to convert the ester to the carbohydrazide .
Key optimization : Reaction time and solvent selection (e.g., isopropanol for hydrazide formation) critically impact yields.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Routine characterization includes:

  • ¹H/¹³C NMR : To confirm the methoxyphenyl substituent (δ ~3.8 ppm for OCH₃) and hydrazide NH protons (δ ~8–10 ppm) .
  • FT-IR : Peaks at ~3184 cm⁻¹ (N–H stretch), 1703 cm⁻¹ (C=O of pyrrolidinone), and 1675 cm⁻¹ (C=O of hydrazide) .
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

Basic: How is the initial biological activity screening conducted for this hydrazide derivative?

Primary assays focus on:

  • Antibacterial activity : Disk diffusion or microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Antifungal testing : Growth inhibition of C. albicans using agar plate methods .
    Note : Substituent variations (e.g., methoxy vs. hydroxy groups) significantly alter bioactivity profiles .

Advanced: How can researchers optimize diastereoselectivity during synthesis?

To enhance diastereomeric ratios:

  • Use chiral auxiliaries : Diastereohomogeneous dimethyl glutamate hydrochlorides improve stereochemical control in pyrrolidinone formation .
  • Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) favor specific transition states, increasing selectivity .
  • Temperature control : Lower temperatures reduce kinetic competition, favoring thermodynamically stable diastereomers .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable MIC values) may arise from:

  • Structural analogs : Subtle changes (e.g., 2-methoxy vs. 4-methoxy substitution) alter lipophilicity and target binding .
  • Assay conditions : Standardize inoculum size, pH, and incubation time. Cross-validate using orthogonal methods (e.g., time-kill assays) .
  • Computational docking : Compare binding affinities of analogs with target enzymes (e.g., bacterial dihydrofolate reductase) .

Advanced: What computational strategies aid in predicting reactivity and bioactivity?

  • Reaction path searching : Quantum mechanical calculations (DFT) model intermediates and transition states for hydrazide derivatization .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .
  • Molecular dynamics : Simulate membrane permeability using logP and topological polar surface area (TPSA) .

Advanced: What derivatization strategies enhance pharmacological potential?

  • Schiff base formation : Condense the hydrazide with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to improve antibacterial potency .
  • Heterocyclic fusion : Introduce pyrazole or thiophene moieties via cyclocondensation to modulate CNS penetration .
  • Prodrug design : Esterify the hydrazide to increase oral bioavailability, followed by enzymatic hydrolysis in vivo .

Advanced: How to ensure enantiomeric purity for chiral analogs?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/ethanol gradients to separate enantiomers .
  • X-ray crystallography : Resolve absolute configuration via crystallographic data (e.g., Flack parameter < 0.1) .
  • Asymmetric catalysis : Employ Evans oxazolidinones or Jacobsen catalysts during pyrrolidinone ring formation .

Advanced: How to establish structure-activity relationships (SAR) for this scaffold?

Systematic SAR requires:

  • Substituent scanning : Synthesize analogs with halogens, alkyl chains, or heteroaromatics at the phenyl and hydrazide positions .
  • Pharmacophore mapping : Identify critical H-bond donors (hydrazide NH) and acceptors (pyrrolidinone C=O) using CoMFA .
  • In vitro toxicity profiling : Compare selectivity indices (e.g., IC₅₀ for bacterial vs. mammalian cells) to optimize therapeutic windows .

Advanced: What mechanistic insights explain its reactivity in condensation reactions?

The hydrazide’s nucleophilic NH₂ group undergoes:

  • Electrophilic substitution : Attack by carbonyl carbons in aldehydes/ketones, forming hydrazone linkages .
  • Acid catalysis : Protonation of the carbonyl oxygen enhances electrophilicity, accelerating imine formation .
  • Steric effects : Ortho-methoxy groups hinder planar transition states, reducing reaction rates compared to para-substituted analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

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